8-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethoxy]quinoline
Description
8-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethoxy]quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a 2-chloro-4-methylphenoxy group attached via an ethoxyethoxy linker.
Properties
IUPAC Name |
8-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c1-15-7-8-18(17(21)14-15)24-12-10-23-11-13-25-19-6-2-4-16-5-3-9-22-20(16)19/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIJQUFEFBSDFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC3=C2N=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethoxy]quinoline typically involves multiple steps. One common route includes the initial formation of the 2-chloro-4-methylphenoxy intermediate, which is then reacted with ethylene glycol to form the ethoxyethoxy linker. This intermediate is subsequently coupled with a quinoline derivative under specific reaction conditions, such as the presence of a base like triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
8-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Scientific Research Applications
8-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethoxy]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its quinoline core, which is known for various pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethoxy]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 8-{2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethoxy}quinoline
- 8-[2-(4-chloro-2,5-dimethylphenoxy)ethoxy]quinoline
- 8-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]quinoline
Uniqueness
8-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethoxy]quinoline is unique due to its specific substitution pattern and the presence of the ethoxyethoxy linker. This structural uniqueness can lead to distinct biological activities and chemical reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
